Uldazepam

Description

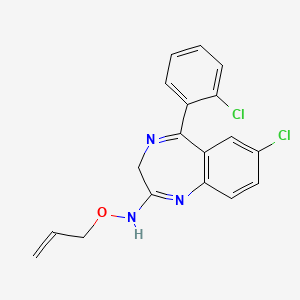

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-N-prop-2-enoxy-3H-1,4-benzodiazepin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O/c1-2-9-24-23-17-11-21-18(13-5-3-4-6-15(13)20)14-10-12(19)7-8-16(14)22-17/h2-8,10H,1,9,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMPGSXFUXZBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182766 | |

| Record name | Uldazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28546-58-9 | |

| Record name | Uldazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28546-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uldazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028546589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uldazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULDAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAE9C0350C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Diazepam on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazepam, a prototypical benzodiazepine, exerts its well-known anxiolytic, sedative, muscle relaxant, and anticonvulsant effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor. This guide provides a detailed technical overview of the molecular mechanisms underpinning diazepam's action. It delves into the structural basis of its interaction with the GABAa receptor, the quantitative aspects of its modulatory effects, and the experimental methodologies employed to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in neuroscience and drug development.

Introduction to the GABAa Receptor and Diazepam

The GABAa receptor is a pentameric ligand-gated ion channel, predominantly composed of two α, two β, and one γ subunit, which form a central chloride (Cl-) selective pore.[1][2] The endogenous neurotransmitter, γ-aminobutyric acid (GABA), binds to the interface between the α and β subunits, triggering a conformational change that opens the channel and allows the influx of Cl- ions.[3][4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition in the central nervous system.[3]

Diazepam belongs to the benzodiazepine class of drugs, which do not activate the GABAa receptor directly. Instead, they act as positive allosteric modulators, binding to a distinct site on the receptor to enhance the effect of GABA. This modulation is central to the therapeutic efficacy of diazepam and other benzodiazepines.

Molecular Mechanism of Diazepam Action

Diazepam binds to a specific site on the GABAa receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits. The presence of a γ subunit is crucial for the high-affinity binding of classical benzodiazepines like diazepam. The binding of diazepam induces a conformational change in the receptor that increases the affinity of the GABA binding sites for GABA. This enhanced affinity leads to a more frequent opening of the chloride channel in the presence of GABA, thereby potentiating the inhibitory effect of the neurotransmitter. It is important to note that diazepam's modulatory effect is dependent on the presence of GABA; it does not open the channel in the absence of the endogenous agonist.

Recent studies suggest that diazepam's mechanism may also involve an effect on receptor gating, specifically by regulating a preactivation step after GABA has bound to the receptor. This indicates a more complex allosteric regulation than a simple increase in binding affinity. Furthermore, diazepam can exhibit a biphasic concentration-response, suggesting the existence of both high-affinity (nanomolar) and low-affinity (micromolar) binding sites or mechanisms of action.

Signaling Pathway of Diazepam Modulation

The binding of diazepam to the α-γ subunit interface of the GABAa receptor initiates a cascade of events that potentiates GABAergic neurotransmission. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of diazepam's positive allosteric modulation of the GABAa receptor.

Quantitative Data on Diazepam's Interaction with GABAa Receptors

The interaction of diazepam with GABAa receptors has been extensively quantified through various experimental paradigms. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Diazepam for Different GABAa Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) | Bmax (pmol/mg) | Reference |

| Rat Cortical Membranes | [3H]-Flumazenil | 1.53 | - | - | |

| α1β3γ2 | [3H]-Flunitrazepam | - | 4.8 | - |

Ki: Inhibition constant; Kd: Dissociation constant; Bmax: Maximum binding capacity.

Table 2: Potentiation of GABA-induced Currents by Diazepam

| Receptor Subtype | GABA Concentration | Diazepam Concentration | Potentiation (%) | EC50 of Diazepam (nM) | Reference |

| α1β2γ2S | EC3-10 | 1 µM | - | - | |

| α1β2γ2 | EC50 | 1 µM | - | 64.8 ± 3.7 | |

| α1β2γ2 | - | - | - | 25 ± 4 | |

| α2β2γ2 | EC3-10 | 0.1-10 µM | ~200 | - | |

| α5β2γ2 | EC3-10 | 0.1-10 µM | ~200 | - | |

| β2γ2 | - | - | - | - |

EC50: Half-maximal effective concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the effects of diazepam on GABAa receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABAa receptor channel in response to GABA and its modulation by diazepam.

Protocol:

-

Cell Preparation: Culture neurons or human embryonic kidney (HEK) 293 cells expressing the desired GABAa receptor subunits on coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the currents elicited by the application of GABA and co-application of GABA with diazepam using a patch-clamp amplifier and data acquisition software.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of diazepam to the GABAa receptor.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing GABAa receptors in a buffer and centrifuge to isolate the cell membranes containing the receptors. Wash the membranes multiple times to remove endogenous GABA.

-

Incubation: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flumazenil or [3H]-flunitrazepam) at various concentrations.

-

Competition Assay: To determine the affinity of diazepam, perform a competition assay by incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled diazepam.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the GABAa receptor that are critical for diazepam binding and modulation.

Protocol:

-

Mutagenesis Primer Design: Design oligonucleotide primers containing the desired mutation in the cDNA sequence of the GABAa receptor subunit.

-

PCR Amplification: Use the designed primers to amplify the entire plasmid containing the subunit cDNA, thereby incorporating the mutation.

-

Template Removal: Digest the parental, non-mutated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

-

Functional Expression: Express the mutated receptor in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and assess the effect of the mutation on diazepam binding and modulation using patch-clamp or radioligand binding assays.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying diazepam's effects on GABAa receptors and the logical relationship of allosteric modulation.

Caption: Experimental workflows for investigating diazepam's effects on GABAa receptors.

Caption: Logical relationship of allosteric modulation by diazepam at the GABAa receptor.

Conclusion

Diazepam's mechanism of action on GABAa receptors is a classic example of positive allosteric modulation, leading to an enhancement of inhibitory neurotransmission. This in-depth guide has provided a comprehensive overview of the molecular interactions, quantitative effects, and experimental approaches used to characterize this important drug-receptor interaction. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles that target the GABAergic system. The continued application of advanced techniques in electrophysiology, molecular biology, and structural biology will undoubtedly further refine our understanding of how diazepam and other benzodiazepines modulate GABAa receptor function.

References

pharmacological profile of diazepam versus other benzodiazepines

An In-depth Technical Guide to the Pharmacological Profile of Diazepam Versus Other Benzodiazepines

Introduction

Benzodiazepines (BZDs) represent a class of psychoactive drugs widely prescribed for their anxiolytic, sedative-hypnotic, anticonvulsant, and muscle-relaxant properties.[1][2] Since the synthesis of chlordiazepoxide in 1957 and the subsequent introduction of diazepam (Valium) in 1963, this class has expanded significantly.[2][3] Diazepam, a long-acting "classical" benzodiazepine, remains a cornerstone for comparison due to its extensive history of use and well-characterized profile.[4]

This guide provides a detailed comparative analysis of the pharmacological profiles of diazepam and other prominent benzodiazepines. It is intended for researchers, scientists, and drug development professionals, offering in-depth data on their pharmacokinetics, pharmacodynamics, and the experimental methodologies used for their evaluation.

Mechanism of Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.

The binding of GABA to its site on the receptor opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface between an alpha (α) and a gamma (γ) subunit. This binding induces a conformational change in the receptor that increases its affinity for GABA. By enhancing the effect of endogenous GABA, benzodiazepines increase the frequency of chloride channel opening, leading to enhanced neuronal inhibition and producing their characteristic CNS depressant effects. They do not activate the GABA-A receptor directly but require the presence of GABA to exert their effects.

Comparative Pharmacokinetic Profiles

The clinical utility and side-effect profile of a given benzodiazepine are largely determined by its pharmacokinetic properties, including its rate of absorption, distribution, metabolism, and elimination half-life. These parameters vary significantly across the class, influencing the onset and duration of action.

Diazepam is characterized by a rapid onset of action but a very long elimination half-life, which is primarily due to its metabolism into several pharmacologically active compounds. In contrast, benzodiazepines like lorazepam undergo simpler metabolism without producing long-acting metabolites, resulting in an intermediate half-life.

The classification of benzodiazepines is often based on the duration of their elimination half-life.

-

Short-acting: Half-life of 1-12 hours.

-

Intermediate-acting: Half-life of 12-40 hours.

-

Long-acting: Half-life of 40-250 hours.

Table 1: Comparative Pharmacokinetic Properties of Benzodiazepines

| Generic Name | Onset of Action | Half-life (hours) | Active Metabolites | Classification |

|---|---|---|---|---|

| Diazepam | Fast | 20-100 | Yes (Desmethyldiazepam, Oxazepam, Temazepam) | Long-acting |

| Alprazolam | Fast to Intermediate | 6-27 | No | Short/Intermediate-acting |

| Lorazepam | Intermediate | 10-20 | No | Intermediate-acting |

| Clonazepam | Slow | 18-50 | No | Intermediate/Long-acting |

| Midazolam | Fast | 1-4 | Yes (inactive) | Short-acting |

| Oxazepam | Intermediate to Slow | 5-20 | No | Short/Intermediate-acting |

| Temazepam | Intermediate to Slow | 10-20 | No | Intermediate-acting |

| Chlordiazepoxide | Intermediate | 36-200 | Yes | Long-acting |

| Triazolam | Fast | 1.6-5.5 | No | Short-acting |

Note: Half-life values can vary significantly between individuals, especially in the elderly or those with hepatic impairment.

Comparative Pharmacodynamic Profiles

The pharmacodynamic effects of benzodiazepines are mediated by their binding to different GABA-A receptor subtypes. The receptor is typically composed of α, β, and γ subunits, and the specific α subunit isoform (α1, α2, α3, or α5) dictates the pharmacological response.

-

α1 subunit: Mediates sedative, hypnotic, and amnesic effects.

-

α2 and α3 subunits: Mediate anxiolytic and muscle-relaxant effects.

-

α5 subunit: Involved in cognitive processes like learning and memory.

Most clinically relevant benzodiazepines, including diazepam, are non-selective and bind to all receptor subtypes containing α1, α2, α3, and α5 subunits. This lack of selectivity contributes to their broad range of effects and potential side effects. In contrast, some newer compounds have been developed to target specific α subunits to achieve a more focused therapeutic effect with fewer side effects. The binding affinity of a drug for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 2: GABAA Receptor Subtype Binding Affinities (Ki, nM) of Selected Ligands

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Diazepam | 16 ± 1 | 10 ± 1 | 11 ± 1 | 21 ± 2 |

| Clonazepam | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.9 ± 0.1 | 1.0 ± 0.1 |

| Flunitrazepam | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 |

| Zolpidem | 22 ± 2 | 340 ± 30 | 400 ± 40 | >10,000 |

Data adapted from radioligand displacement studies. A lower Ki value indicates higher affinity. Zolpidem is included for comparison as an α1-selective nonbenzodiazepine hypnotic.

Clinical Pharmacology and Potency

The differences in pharmacokinetics and receptor binding translate to varied clinical applications and potencies among benzodiazepines. Potency refers to the amount of drug required to produce a given effect. There is no universally accepted standard for dose equivalency, but comparative tables are used in clinical practice to guide dosing when switching between agents. Diazepam 10 mg is often used as the benchmark for comparison.

Long-acting agents like diazepam are suitable for conditions requiring sustained effects, such as alcohol withdrawal or generalized anxiety. However, their long half-life and active metabolites can lead to accumulation and next-day sedation, particularly in the elderly. Short-acting agents like alprazolam have a rapid onset, making them effective for acute conditions like panic attacks, but their short duration can lead to rebound anxiety and a higher potential for dependence.

Table 3: Comparative Potency of Commonly Used Benzodiazepines

| Benzodiazepine | Approximate Equivalent Dose (mg) to Diazepam 10 mg | Primary Clinical Use(s) |

|---|---|---|

| Diazepam | 10 | Anxiety, Seizures, Muscle Spasms, Alcohol Withdrawal |

| Alprazolam | 0.5 | Anxiety, Panic Disorder |

| Lorazepam | 1 | Anxiety, Seizures, Insomnia |

| Clonazepam | 0.25 - 0.5 | Seizures, Panic Disorder, Anxiety |

| Oxazepam | 15 - 20 | Anxiety, Alcohol Withdrawal |

| Temazepam | 20 - 30 | Insomnia |

| Chlordiazepoxide | 25 | Anxiety, Alcohol Withdrawal |

| Triazolam | 0.25 - 0.5 | Insomnia |

Dose equivalencies are approximate and should be adjusted based on individual patient response. Data compiled from multiple sources.

Experimental Protocols

Protocol: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., diazepam) for the benzodiazepine site on GABA-A receptors using competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration. This suspension contains the GABA-A receptors.

-

Assay Incubation: The membrane suspension is incubated in assay tubes containing:

-

A fixed concentration of a radioligand with high affinity for the BZD site (e.g., [³H]flunitrazepam).

-

Varying concentrations of the unlabeled test compound (the "displacer").

-

A buffer solution to maintain optimal pH and ionic conditions.

-

-

Control Groups:

-

Total Binding: Tubes containing only membranes and radioligand.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a very high concentration of an unlabeled BZD (e.g., diazepam) to saturate all specific binding sites.

-

-

Incubation and Termination: The tubes are incubated at a controlled temperature (e.g., 0-4°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. The filters are then washed quickly with cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis:

-

Specific Binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of inhibition against the log concentration of the test compound.

-

The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Preclinical Assessment of Sedative-Hypnotic Effects

Animal models are essential for evaluating the sedative and hypnotic properties of benzodiazepines. The Pentobarbital-Induced Sleep Potentiation assay is a classic method.

Methodology:

-

Animals: Male Swiss albino mice are commonly used. Animals are acclimatized to the laboratory environment before the experiment.

-

Drug Administration: Animals are divided into groups:

-

Vehicle Control: Receives the drug vehicle (e.g., saline, DMSO).

-

Positive Control: Receives a standard hypnotic drug (e.g., diazepam at a known effective dose).

-

Test Groups: Receive varying doses of the test compound.

-

Administration is typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

-

Induction of Sleep: After a specific pretreatment time (e.g., 30 minutes) to allow for drug absorption and distribution, a sub-hypnotic or hypnotic dose of a short-acting barbiturate like pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to all animals.

-

Measurement of Parameters: Immediately after pentobarbital administration, each animal is observed for the loss of the righting reflex (the inability of the animal to right itself when placed on its back). The following parameters are recorded:

-

Onset of Sleep (Latency): The time from pentobarbital injection to the loss of the righting reflex.

-

Duration of Sleep: The time from the loss to the spontaneous recovery of the righting reflex.

-

-

Data Analysis: The mean onset and duration of sleep are calculated for each group. A significant decrease in sleep latency and/or a significant increase in sleep duration in the test groups compared to the vehicle control group indicates sedative-hypnotic activity.

Conclusion

Diazepam serves as a critical reference point in the study of benzodiazepines due to its long-standing clinical use and well-defined, non-selective pharmacological profile. The comparative analysis reveals significant diversity within the benzodiazepine class, driven primarily by differences in pharmacokinetic properties—especially metabolism and half-life—and subtle variations in pharmacodynamic interactions with GABA-A receptor subtypes. Long-acting agents with active metabolites, like diazepam, contrast sharply with short-acting agents that undergo simpler metabolic pathways. These differences are fundamental to their distinct clinical applications, therapeutic efficacy, and adverse effect profiles. A thorough understanding of these pharmacological distinctions, supported by robust experimental evaluation, is paramount for the rational use of existing agents and the development of novel, more selective therapeutics in the future.

References

The Discovery and Development of Diazepam: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of diazepam (Valium), a landmark benzodiazepine that transformed the therapeutic landscape for anxiety and other neurological disorders. It details the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche, the chemical synthesis of the molecule, its pharmacological characterization, and its journey through preclinical and clinical development. This document consolidates key quantitative data, outlines detailed experimental methodologies from seminal studies, and provides visual representations of critical pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

Introduction: The Dawn of the Benzodiazepine Era

Prior to the 1960s, the primary pharmacological treatments for anxiety were barbiturates and meprobamate, which were effective but burdened by a narrow therapeutic index and a high potential for addiction and lethal overdose.[1] The scientific community was actively seeking safer and more effective anxiolytics. This need set the stage for the serendipitous discovery of a new class of compounds: the benzodiazepines.

The story of diazepam begins with the work of Polish-American chemist Dr. Leo Sternbach at Hoffmann-La Roche in Nutley, New Jersey.[2] In the mid-1950s, while re-investigating a series of shelved quinazoline-3-oxides, Sternbach's team synthesized a novel compound, chlordiazepoxide (Librium), which demonstrated significant tranquilizing and muscle-relaxant properties.[3][4] The success of chlordiazepoxide, the first marketed benzodiazepine, spurred further exploration of this chemical scaffold.

The Discovery of Diazepam

In 1959, in an effort to develop a more potent analog of chlordiazepoxide, Sternbach and his team synthesized a new compound: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which would later be named diazepam.[5] Preclinical testing revealed that diazepam was significantly more potent than its predecessor. Hoffmann-La Roche patented diazepam and, following successful clinical trials, it was approved for medical use and launched in 1963 under the trade name Valium.

Key Development Timeline

| Year | Milestone | Reference(s) |

| 1955 | Dr. Leo Sternbach synthesizes the first benzodiazepine, chlordiazepoxide (Librium). | |

| 1959 | Dr. Leo Sternbach and his team at Hoffmann-La Roche synthesize diazepam. | |

| 1960 | Chlordiazepoxide (Librium) is marketed. | |

| 1963 | Diazepam (Valium) is approved by the FDA and launched in the United States. | |

| 1968-1982 | Diazepam becomes the most prescribed medication in the United States. | |

| 1985 | The patent for Valium expires, leading to the availability of generic diazepam. |

Chemical Synthesis of Diazepam

The original synthesis of diazepam by Sternbach involved a multi-step process starting from 2-amino-5-chlorobenzophenone. Several synthetic routes have since been developed. Below is a representative protocol based on the early work.

Synthetic Pathway

Experimental Protocol: Synthesis of Diazepam

This protocol is a composite representation of the classical synthesis of diazepam.

Step 1: Synthesis of 2-chloroacetamido-5-chlorobenzophenone

-

To a solution of 2-amino-5-chlorobenzophenone in a suitable inert solvent (e.g., pyridine or dichloromethane), chloroacetyl chloride is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature to allow for the acylation of the amino group.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 2-chloroacetamido-5-chlorobenzophenone, which can be purified by recrystallization.

Step 2: Cyclization to form Nordiazepam

-

The 2-chloroacetamido-5-chlorobenzophenone is dissolved in a suitable solvent, such as methanol saturated with ammonia.

-

The mixture is heated in a sealed vessel to facilitate the intramolecular cyclization, forming the seven-membered diazepine ring.

-

After cooling, the product, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam), precipitates and is collected by filtration.

Step 3: Methylation to form Diazepam

-

Nordiazepam is dissolved in a suitable solvent (e.g., dimethylformamide).

-

A base, such as sodium methoxide, is added to deprotonate the amide nitrogen.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

The reaction is stirred until completion, then worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated. The crude diazepam is then purified by recrystallization.

Preclinical Pharmacology

Diazepam underwent extensive preclinical evaluation to characterize its pharmacological and toxicological profile.

Mechanism of Action: GABA-A Receptor Modulation

Diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system.

-

Binding Site: Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.

-

Mechanism: This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening.

-

Result: The influx of chloride ions leads to hyperpolarization of the neuron, resulting in a decrease in neuronal excitability and producing the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of diazepam.

Pharmacodynamics and Toxicology

Early preclinical studies established the dose-dependent effects and safety profile of diazepam.

| Parameter | Species | Value | Route of Administration | Reference(s) |

| LD50 | Mouse | 720 mg/kg | Oral | |

| Rat | 1240 mg/kg | Oral | ||

| Anxiolytic Effect | Rat | 1-3 mg/kg | Intraperitoneal | |

| Mouse | 0.5-3.0 mg/kg | Intraperitoneal |

Experimental Protocol: Radioligand Binding Assay for Benzodiazepine Receptors

This protocol is representative of early methods used to characterize the binding of diazepam to its receptor.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-diazepam or [³H]-flunitrazepam) in the presence or absence of varying concentrations of unlabeled diazepam.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated as the difference between total binding (in the absence of unlabeled drug) and non-specific binding (in the presence of a high concentration of unlabeled drug). Binding affinity (Ki) is determined by analyzing the displacement of the radioligand by diazepam.

Clinical Development

The clinical development of diazepam demonstrated its efficacy and safety for the treatment of anxiety and other conditions, leading to its widespread use.

Drug Development Workflow

Early Clinical Trials

Early clinical trials for diazepam were designed to assess its safety and efficacy in patients with anxiety disorders. These were typically double-blind, placebo-controlled studies.

| Trial Phase | Patient Population | Dosage | Key Findings | Reference(s) |

| Phase I | Healthy Volunteers | Single and multiple ascending doses | Well-tolerated, dose-dependent sedation observed. | |

| Phase II/III | Patients with Anxiety | 6-18 mg/day | Significantly more effective than placebo in reducing symptoms of anxiety. | |

| Phase II/III | Patients with Generalized Anxiety Disorder | Mean dose of 22 mg/day | Statistically significant symptom relief compared to placebo after one week. |

Experimental Protocol: Early Double-Blind, Placebo-Controlled Trial for Anxiety

This represents a typical design for the early clinical evaluation of diazepam.

-

Patient Selection: Patients with a diagnosis of an anxiety disorder, meeting specific inclusion and exclusion criteria, are recruited for the study.

-

Randomization: Patients are randomly assigned to receive either diazepam or a matching placebo in a double-blind manner, where neither the patient nor the investigator knows the treatment assignment.

-

Treatment Period: Patients receive the assigned treatment for a predefined period (e.g., 4-6 weeks), with regular follow-up visits.

-

Efficacy Assessment: Anxiety symptoms are assessed at baseline and at regular intervals using standardized rating scales, such as the Hamilton Anxiety Rating Scale (HAM-A).

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

-

Data Analysis: The change in anxiety scores from baseline to the end of treatment is compared between the diazepam and placebo groups to determine the efficacy of the drug. The incidence of adverse events is compared to assess safety.

Conclusion

The discovery and development of diazepam marked a pivotal moment in psychopharmacology. Dr. Leo Sternbach's chemical ingenuity, coupled with a rigorous preclinical and clinical development program at Hoffmann-La Roche, delivered a medication that offered a superior safety and efficacy profile compared to its predecessors. For decades, diazepam set the standard for anxiolytic therapy and remains an important medication for a variety of indications. The story of its development continues to provide valuable insights for modern drug discovery and serves as a testament to the impact of innovative pharmaceutical research.

References

- 1. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility of Uldazepam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uldazepam is a benzodiazepine derivative with sedative and anxiolytic properties.[1] A critical aspect of its preclinical and pharmaceutical development is the characterization of its solubility in various organic solvents. This is essential for designing appropriate formulations, purification processes, and analytical methods. This guide provides a comprehensive overview of the known solubility of this compound and offers detailed experimental protocols for its determination. Due to the limited publicly available quantitative solubility data for this compound, this guide also includes comparative data for Diazepam, a structurally related and extensively studied benzodiazepine, to provide a practical reference for formulation development and research.

Solubility of this compound and a Structurally Related Benzodiazepine

There is a notable scarcity of specific quantitative solubility data for this compound in the public domain. However, it has been qualitatively described as soluble in Dimethyl Sulfoxide (DMSO).[1] To provide a functional baseline for researchers, the following table includes this information for this compound and presents quantitative solubility data for Diazepam in a range of common organic solvents. This comparative data can serve as a valuable starting point for solvent selection in the absence of specific data for this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified |

| Diazepam | Chloroform | 1 g / 2 mL[2] | Not Specified |

| 95% Ethanol | 1 g / 15 mL[2] | Not Specified | |

| Ether | 1 g / 39 mL | Not Specified | |

| Propylene Glycol | Sparingly soluble | Not Specified | |

| Alcohol | ~ 62.5 mg/mL | 25 | |

| Acetone | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified | |

| Dimethylformamide (DMF) | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental component of its physicochemical characterization. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound in various organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved drug. The concentration of the drug in the filtered solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The excess solid should be visually apparent.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, filter the sample through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the working range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Determine the concentration of this compound in the diluted sample using the validated analytical method. Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the drug (typically in DMSO) is added to the aqueous or organic solvent of interest until precipitation is observed. The concentration at which precipitation occurs is the kinetic solubility.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the organic solvents to be tested to the wells of a microtiter plate.

-

Titration: Gradually add small volumes of the this compound stock solution to the wells containing the organic solvents.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or using an automated instrument that detects light scattering (nephelometry) or turbidity.

-

Solubility Calculation: The concentration of this compound in the well at the point of precipitation is calculated and reported as the kinetic solubility.

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates a typical experimental workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of Crystalline Uldazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uldazepam is a benzodiazepine derivative with potential anxiolytic and sedative properties. As with any crystalline active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring bioavailability, stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline this compound, details experimental protocols for their determination, and discusses its mechanism of action through relevant signaling pathways. Due to the limited publicly available data specifically for this compound, this guide also incorporates established methodologies and comparative data from closely related benzodiazepines, such as Diazepam, to provide a robust framework for research and development.

Physicochemical Properties

The precise quantitative physicochemical data for crystalline this compound is not extensively reported in publicly accessible literature. However, based on its structure as a 1,4-benzodiazepine, its properties can be inferred and would be determined using standard analytical techniques.

General Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₈H₁₅Cl₂N₃O | N/A |

| Molecular Weight | 360.24 g/mol | N/A |

| Appearance | Likely a crystalline powder | N/A |

Solubility

This compound has been noted to be soluble in dimethyl sulfoxide (DMSO). Quantitative solubility data in aqueous and other organic solvents are crucial for pre-formulation studies. The equilibrium solubility is typically determined using the shake-flask method.

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |

| Water | Data not available | Not Specified |

| Ethanol | Data not available | Not Specified |

| Methanol | Data not available | Not Specified |

| Chloroform | Data not available | Not Specified |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. For benzodiazepines, this can be determined using Differential Scanning Calorimetry (DSC). For comparison, the melting point of the related compound Diazepam is in the range of 131-135 °C.

| Parameter | Value |

| Melting Point (°C) | Data not available |

pKa (Acid Dissociation Constant)

The pKa value is essential for predicting the ionization state of a drug at different physiological pHs, which influences its absorption and distribution. The pKa of benzodiazepines can be determined experimentally using techniques like capillary electrophoresis or potentiometric titration. Diazepam, for instance, has a pKa of approximately 3.4.

| Parameter | Value |

| pKa | Data not available |

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability, which can impact the drug's bioavailability. The polymorphic nature of crystalline this compound has not been documented. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are fundamental for identifying and characterizing different polymorphic forms.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of crystalline this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of crystalline this compound in water.

-

Materials: Crystalline this compound, purified water, temperature-controlled shaker, centrifuge, analytical balance, and a validated HPLC-UV method for quantification.

-

Procedure:

-

An excess amount of crystalline this compound is added to a known volume of purified water in a sealed container.

-

The suspension is agitated in a temperature-controlled shaker at a defined temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The suspension is then centrifuged or filtered to separate the solid phase from the saturated solution.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure accuracy.

-

Determination of Melting Point (Differential Scanning Calorimetry)

-

Objective: To determine the melting point and enthalpy of fusion of crystalline this compound.

-

Materials: Crystalline this compound, DSC instrument with hermetically sealed aluminum pans, and a nitrogen gas supply.

-

Procedure:

-

A small, accurately weighed sample of crystalline this compound (typically 1-5 mg) is placed into an aluminum DSC pan and sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC cell at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the melting endotherm in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

-

Polymorphic Screening (X-ray Powder Diffraction)

-

Objective: To investigate the potential polymorphism of this compound.

-

Materials: Crystalline this compound, XRPD instrument, sample holders.

-

Procedure:

-

A small amount of the crystalline powder is gently packed into the sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a fingerprint of the crystalline structure, is analyzed for the presence of different polymorphs by comparing patterns of samples crystallized under different conditions (e.g., different solvents, temperatures, and cooling rates).

-

Mechanism of Action and Signaling Pathway

This compound, as a benzodiazepine, is expected to exert its pharmacological effects by modulating the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding potentiates the effect of GABA, increasing the frequency of channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the sedative, anxiolytic, and anticonvulsant effects associated with this class of drugs.

Caption: this compound potentiates GABAergic inhibition via the GABA-A receptor.

Experimental Workflow

The systematic characterization of the physicochemical properties of a crystalline API like this compound follows a logical workflow to ensure comprehensive data collection for formulation development.

Caption: A logical workflow for characterizing crystalline this compound.

Conclusion

While specific experimental data for crystalline this compound remains limited in the public domain, this technical guide provides a comprehensive framework for its physicochemical characterization. By employing the detailed experimental protocols outlined, researchers and drug development professionals can systematically evaluate its solubility, melting point, pKa, and polymorphic forms. Understanding these properties is fundamental to the successful development of stable and efficacious pharmaceutical formulations of this compound. The mechanism of action, consistent with other benzodiazepines, centers on the potentiation of GABAergic neurotransmission, a key consideration for its therapeutic application. Further research is warranted to fully elucidate the specific physicochemical profile of crystalline this compound.

Early-Stage In Vitro Screening of Uldazepam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in-vitro screening methodologies for the early-stage evaluation of Uldazepam derivatives. This compound, a 1,4-benzodiazepine, and its analogs are primarily investigated for their potential anxiolytic, anticonvulsant, and sedative-hypnotic properties. Their mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor.[1][2][3] This document outlines the critical experimental protocols, data interpretation, and logical workflow necessary to identify and characterize promising lead compounds.

Introduction to Screening this compound Derivatives

The primary goal of early-stage in-vitro screening is to efficiently assess a library of this compound derivatives to determine their affinity for the GABAa receptor, their functional activity as modulators of the receptor, and their basic metabolic stability. This process, often structured as a screening cascade, allows for rapid, data-driven decisions to advance the most promising candidates into further preclinical development.[4][5] The key questions to be answered in this phase are:

-

Binding Affinity: Does the compound bind to the target GABAa receptor, and with what affinity?

-

Functional Activity: Does the compound enhance the effect of GABA at the receptor (positive allosteric modulation)?

-

Structure-Activity Relationship (SAR): How do chemical modifications to the this compound scaffold affect binding and activity?

-

Preliminary Safety: What is the compound's metabolic stability in a preliminary in-vitro system?

Core In-Vitro Assays

A well-designed screening cascade for this compound derivatives typically involves a primary binding assay followed by a functional assay for hit confirmation and characterization.

Primary Screening: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABAa receptor. It is a high-throughput method ideal for screening large numbers of compounds. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]Flumazenil) from the receptor by the test compound.

Secondary Screening: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Compounds that show significant binding affinity are then subjected to a functional assay to determine their effect on GABAa receptor activity. The TEVC technique, using Xenopus laevis oocytes expressing specific GABAa receptor subtypes (e.g., α1β2γ2), is a robust method for this purpose. This assay measures the enhancement of GABA-induced chloride currents in the presence of the this compound derivative, confirming its role as a positive allosteric modulator (PAM).

In-Vitro Metabolism Assay

To assess the preliminary metabolic stability of promising compounds, an in-vitro assay using human liver microsomes is employed. This helps to identify potential metabolic liabilities early in the drug discovery process.

Data Presentation

Quantitative data from the screening assays should be systematically organized to facilitate the comparison of this compound derivatives and the elucidation of structure-activity relationships (SAR).

Table 1: GABAa Receptor Binding Affinities of Hypothetical this compound Derivatives

| Compound ID | R1 Substitution | R2' Substitution | Ki (nM) |

| This compound | -CH3 | -Cl | [Hypothetical] 4.5 |

| Derivative 1 | -CH3 | -F | [Hypothetical] 8.2 |

| Derivative 2 | -CH3 | -NO2 | [Hypothetical] 2.1 |

| Derivative 3 | -H | -Cl | [Hypothetical] 15.7 |

| Derivative 4 | -CH2CH3 | -Cl | [Hypothetical] 6.3 |

| Diazepam | -CH3 | -Cl | 5.2 |

Note: Ki values for derivatives are hypothetical for illustrative purposes. The Ki for Diazepam is a literature-reported value.

Table 2: Functional Activity of Selected this compound Derivatives at the α1β2γ2 GABAa Receptor

| Compound ID | Fold Shift in GABA EC50 (at 1 µM) | Maximum % Potentiation |

| This compound | [Hypothetical] 2.5 | [Hypothetical] 180% |

| Derivative 2 | [Hypothetical] 3.1 | [Hypothetical] 210% |

| Derivative 3 | [Hypothetical] 1.2 | [Hypothetical] 110% |

| Diazepam | ~2.0 | [Dependent on GABA conc.] |

Note: Functional data for derivatives are hypothetical. The fold shift for Diazepam is an approximate value from literature.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and reliable data.

Protocol: Radioligand Binding Assay for GABAa Receptor

Objective: To determine the binding affinity (Ki) of this compound derivatives for the benzodiazepine site on the GABAa receptor.

Materials:

-

Receptor Source: Rat cortical membranes.

-

Radioligand: [³H]Flumazenil (Kd ≈ 1.35 nM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-Specific Binding (NSB) Determinand: 10 µM Diazepam.

-

Test Compounds: this compound derivatives dissolved in DMSO, then diluted in assay buffer.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge to pellet nuclei and debris. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): 50 µL [³H]Flumazenil, 50 µL assay buffer, and 100 µL membrane preparation (100-200 µg protein).

-

Non-Specific Binding (NSB): 50 µL [³H]Flumazenil, 50 µL of 10 µM Diazepam, and 100 µL membrane preparation.

-

Test Compound: 50 µL [³H]Flumazenil, 50 µL of test compound dilution, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 35-60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]Flumazenil and Kd is its dissociation constant.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

Objective: To measure the positive allosteric modulatory effects of this compound derivatives on GABA-induced currents.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNAs for the desired GABAa receptor subunits (e.g., human α1, β2, γ2).

-

Agonist: GABA.

-

Test Compounds: this compound derivatives.

-

Recording Equipment: TEVC amplifier, electrodes, perfusion system.

-

Recording Solution: Barium Ringer's solution.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and prepare them for cRNA injection. Inject oocytes with a mixture of cRNAs encoding the GABAa receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Perfuse the oocyte with the recording solution.

-

-

GABA EC50 Determination: Apply increasing concentrations of GABA to the oocyte to determine the concentration that elicits a half-maximal response (EC50).

-

Modulation Assay:

-

Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).

-

Co-apply the same concentration of GABA with a set concentration (e.g., 1 µM) of the this compound derivative.

-

Measure the potentiation of the GABA-induced current.

-

To determine the shift in GABA potency, generate a full GABA dose-response curve in the presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA current by the test compound.

-

Determine the GABA EC50 values in the absence and presence of the test compound. The ratio of these values (fold shift) indicates the potency of the positive allosteric modulation.

-

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the screening process and the underlying biological mechanisms.

Caption: High-level workflow for in-vitro screening of this compound derivatives.

Caption: Mechanism of action of this compound derivatives at the GABAa receptor.

Caption: Key SAR points for modification of the benzodiazepine scaffold.

References

- 1. Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Diazepam as a Positive Control in Preclinical Anxiety Behavior Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diazepam, a benzodiazepine, is a cornerstone positive control in preclinical anxiety research due to its well-characterized anxiolytic effects. Its mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability.[1][2] This document provides detailed protocols for employing diazepam as a positive control in three widely used rodent models of anxiety-like behavior: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test. Adherence to these standardized protocols is crucial for ensuring the validity and reproducibility of experimental findings in the development of novel anxiolytic agents.

Mechanism of Action of Diazepam

Diazepam acts as a positive allosteric modulator of the GABA-A receptor.[3] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor's affinity for GABA.[2][4] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This inhibitory effect in brain regions such as the limbic system, thalamus, and hypothalamus contributes to its anxiolytic properties.

Caption: Signaling pathway of Diazepam's anxiolytic action.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds like diazepam increase the proportion of time spent and entries into the open arms.

Experimental Workflow:

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol Details:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For mice, arm dimensions are typically 16 cm long x 5 cm wide with 12 cm high walls.

-

Animals: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

-

Drug Administration: Diazepam is typically dissolved in a vehicle (e.g., saline with a small amount of DMSO or Tween 80). Administration is commonly via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Procedure:

-

Administer diazepam or vehicle to the animals.

-

After the 30-minute absorption period, place the animal on the central platform of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Behavior is recorded using a video camera and tracking software.

-

The maze should be cleaned with 10% ethanol between trials to remove olfactory cues.

-

-

Parameters Measured:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (to assess for sedative effects)

-

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to a brightly lit, open area. Anxiolytics typically increase the time spent and distance traveled in the center of the arena.

Experimental Workflow:

Caption: Experimental workflow for the Open Field Test.

Protocol Details:

-

Apparatus: A square or circular arena with walls to prevent escape. A common size is 40 x 40 cm. The arena is typically divided into a central and a peripheral zone by software.

-

Animals: Mice or rats.

-

Drug Administration: Similar to the EPM, diazepam or vehicle is administered i.p. 30 minutes prior to testing.

-

Procedure:

-

Following the pre-treatment period, gently place the animal in the center of the open field.

-

Record the session for a predetermined duration, typically 5 to 10 minutes.

-

Clean the apparatus thoroughly between animals.

-

-

Parameters Measured:

-

Time spent in the center zone (s)

-

Latency to enter the center zone (s)

-

Number of entries into the center zone

-

Total distance traveled (cm)

-

Rearing frequency (an exploratory behavior)

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Workflow:

Caption: Experimental workflow for the Light-Dark Box Test.

Protocol Details:

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.

-

Animals: Primarily mice.

-

Drug Administration: Diazepam or vehicle is administered i.p. 30 minutes before the test.

-

Procedure:

-

After the 30-minute pre-treatment, place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for 5 minutes.

-

Record behavior using a video tracking system.

-

Clean the box after each trial.

-

-

Parameters Measured:

-

Time spent in the light compartment (s)

-

Number of transitions between the light and dark compartments

-

Latency to first enter the dark compartment (s)

-

Total locomotor activity

-

Data Presentation: Expected Effects of Diazepam

The following tables summarize the expected quantitative outcomes of diazepam administration in the described behavioral models. The exact values can vary depending on the rodent strain, sex, and specific laboratory conditions.

Table 1: Elevated Plus Maze (EPM) - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Locomotion (cm) |

| Vehicle | 0 | 25 ± 5 | 8 ± 2 | 1500 ± 200 |

| Diazepam | 0.5 | 40 ± 7 | 12 ± 3 | 1450 ± 180 |

| Diazepam | 1.0 | 65 ± 10 | 18 ± 4 | 1400 ± 150 |

| Diazepam | 3.0 | 50 ± 8** | 15 ± 3* | 1000 ± 120*** |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Note the potential for sedative effects at higher doses (e.g., 3.0 mg/kg), as indicated by reduced total locomotion.

Table 2: Open Field Test (OFT) - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Locomotion (cm) |

| Vehicle | 0 | 15 ± 3 | 10 ± 2 | 2000 ± 250 |

| Diazepam | 1.5 | 35 ± 6** | 18 ± 4 | 1800 ± 200 |

| Diazepam | 3.0 | 30 ± 5 | 16 ± 3* | 1200 ± 150*** |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Diazepam reduces anxiety-like behaviors such as thigmotaxis (wall-following).

Table 3: Light-Dark Box Test - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) | Transitions |

| Vehicle | 0 | 30 ± 6 | 12 ± 3 |

| Diazepam | 1.0 | 70 ± 10 | 20 ± 4* |

| Diazepam | 2.0 | 95 ± 12*** | 25 ± 5 |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Diazepam dose-dependently increases the time spent in the lit box.

Diazepam is an indispensable tool in preclinical anxiety research, serving as a reliable positive control to validate behavioral models. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively utilize diazepam in the EPM, OFT, and Light-Dark Box tests. Consistent application of these methodologies will enhance the rigor and comparability of studies aimed at discovering and characterizing novel anxiolytic therapeutics. It is important to note that higher doses of diazepam can induce sedation, which may confound the interpretation of results; therefore, including a measure of general locomotor activity is essential.

References

Application Notes and Protocols for the Detection of Diazepam and its Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepam, a long-acting benzodiazepine, is extensively metabolized in the human body, leading to the formation of several pharmacologically active metabolites. The primary metabolic pathway involves N-demethylation to nordiazepam (desmethyldiazepam), 3-hydroxylation to temazepam, and subsequent N-demethylation of temazepam or 3-hydroxylation of nordiazepam to form oxazepam. These metabolites are often conjugated with glucuronic acid before excretion in the urine.[1] Therefore, the detection of diazepam and its metabolites in urine is a reliable indicator of the drug's consumption.

This document provides detailed application notes and protocols for various analytical techniques used to detect and quantify diazepam and its major metabolites—nordiazepam, temazepam, and oxazepam—in human urine. The methodologies covered include screening by immunoassay and confirmatory analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Metabolic Pathway of Diazepam

The metabolic conversion of diazepam in the liver is a critical consideration for analytical testing, as the parent drug may be present in lower concentrations than its metabolites.

Caption: Metabolic pathway of diazepam in the liver.

Section 1: Immunoassay Screening

Immunoassays are widely used for the initial, rapid screening of benzodiazepines in urine.[2] These assays are based on the principle of competitive binding between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[2] While providing a qualitative or semi-quantitative result, positive screens should be confirmed by a more specific method like GC-MS or LC-MS/MS.[2]

Protocol: Homogeneous Enzyme Immunoassay (EIA)

This protocol is a general guideline based on commercially available EIA kits.[2]

1. Principle: The assay is a homogeneous enzyme immunoassay where free drug in the urine sample competes with a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on a specific anti-benzodiazepine antibody. Enzyme activity is directly proportional to the concentration of the drug in the sample.

2. Reagents and Materials:

-

Benzodiazepine immunoassay reagent kit (containing mouse monoclonal anti-benzodiazepine antibody, G6P, NAD+, and G6PDH-labeled benzodiazepine conjugate).

-

Calibrators and controls.

-

Automated clinical chemistry analyzer.

3. Sample Preparation:

-

Urine samples should be collected in clean containers.

-

No sample pre-treatment is typically required.

4. Assay Procedure (Qualitative Analysis):

-

Refer to the specific parameters for the automated analyzer being used.

-

Use a cutoff calibrator (e.g., 200 ng/mL or 300 ng/mL).

-

Run controls to validate the assay.

-

The analyzer will automatically mix the sample with the reagents and measure the absorbance, providing a qualitative "positive" or "negative" result.

5. Interpretation of Results:

-

A result above the cutoff concentration is considered a presumptive positive.

-

False-negative results can occur due to poor cross-reactivity with certain benzodiazepines or their glucuronidated metabolites. The inclusion of β-glucuronidase in some assays enhances sensitivity.

Section 2: Confirmatory Analysis by Chromatography

Chromatographic methods coupled with mass spectrometry are the gold standard for the confirmation and quantification of diazepam and its metabolites in urine due to their high sensitivity and specificity.

Sample Preparation for Chromatography

Proper sample preparation is crucial to remove interferences from the urine matrix and to concentrate the analytes. The majority of diazepam metabolites are excreted as glucuronide conjugates, necessitating a hydrolysis step to cleave the glucuronic acid moiety before extraction.

Caption: General workflow for urine sample preparation before chromatographic analysis.

Protocol: Enzymatic Hydrolysis

This protocol is a compilation from multiple sources describing the hydrolysis of glucuronide conjugates.

-

To 1 mL of urine in a test tube, add 50 µL of a 2 M acetate buffer (pH 4.5).

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Vortex the mixture.

-

Incubate in a water bath at 56-65°C for 1.5 to 2 hours.

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to remove any precipitate. The supernatant is now ready for extraction.

Protocol: Solid-Phase Extraction (SPE)

SPE is a highly efficient and commonly used technique for the extraction of benzodiazepines from urine.

-

Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol, followed by two washes with 1 mL of deionized water.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water to remove interferences.

-

Drying: Dry the cartridge under full vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 1 mL of an appropriate solvent, such as acetonitrile or ethyl acetate:ammonium hydroxide (98:2).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS or ethyl acetate for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of benzodiazepines. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Protocol: GC-MS Analysis of Diazepam and Metabolites

This protocol is based on established methods for benzodiazepine analysis by GC-MS.

-

Sample Preparation: Perform enzymatic hydrolysis and SPE as described above.

-

Derivatization: To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of ethyl acetate. Heat at 70°C for 15 minutes to form tert-butyldimethylsilyl derivatives.

-

GC-MS Conditions:

-

Injection: 1 µL, splitless injection.

-

GC Column: Rxi®-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

-

MS Detection: Electron ionization (EI) source, operated in selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Identify compounds based on retention time and the ratio of characteristic ions. Quantify using a multi-point calibration curve with deuterated internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of diazepam and its metabolites, often without the need for derivatization.

Protocol: LC-MS/MS Analysis of Diazepam and Metabolites

This protocol is a synthesis of several LC-MS/MS methods.

-

Sample Preparation: Perform enzymatic hydrolysis and SPE as described above. Reconstitute the dried extract in the initial mobile phase.

-

LC Conditions:

-

Column: A hydrophilic polymer column or a C18 column.

-